molecular formula C8H5F6N B3133034 2,3-Bis(trifluoromethyl)aniline CAS No. 3822-20-6

2,3-Bis(trifluoromethyl)aniline

Cat. No.: B3133034
CAS No.: 3822-20-6
M. Wt: 229.12 g/mol
InChI Key: OUYTZPOGDMVMNL-UHFFFAOYSA-N
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Description

2,3-Bis(trifluoromethyl)aniline is an organic compound characterized by the presence of two trifluoromethyl groups attached to an aniline ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups significantly influence the compound’s reactivity and stability, making it a subject of interest in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(trifluoromethyl)aniline typically involves the introduction of trifluoromethyl groups into an aniline precursor. One common method is the direct trifluoromethylation of aniline derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The purification process typically involves distillation and recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Bis(trifluoromethyl)aniline finds applications in various fields:

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)aniline
  • 3-(Trifluoromethyl)aniline
  • 2,5-Bis(trifluoromethyl)aniline

Comparison: 2,3-Bis(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it more suitable for certain applications, such as enhanced stability and specific reactivity patterns .

Properties

IUPAC Name

2,3-bis(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6N/c9-7(10,11)4-2-1-3-5(15)6(4)8(12,13)14/h1-3H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYTZPOGDMVMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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